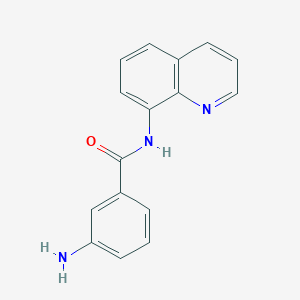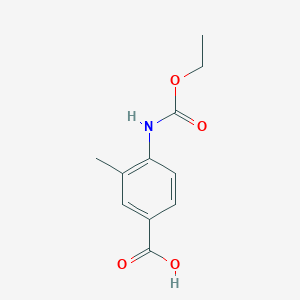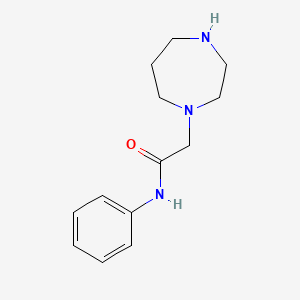
2-(1,4-diazepan-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-diazepan-1-yl)-N-phenylacetamide, also known as DZP, is a synthetic compound that belongs to the class of benzodiazepines. It is a white, crystalline powder that is soluble in water and organic solvents. DZP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and anesthesia.
Mécanisme D'action
2-(1,4-diazepan-1-yl)-N-phenylacetamide acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 2-(1,4-diazepan-1-yl)-N-phenylacetamide binds to specific sites on the GABA-A receptor, which increases the affinity of the receptor for GABA. This leads to an increase in the inhibitory effects of GABA, which results in sedation, anxiolysis, and muscle relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide are similar to those of other benzodiazepines. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. It also has a rapid onset of action and a relatively short duration of action. 2-(1,4-diazepan-1-yl)-N-phenylacetamide is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA in the central nervous system. However, one of the limitations of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its potential for abuse and dependence. It can also cause sedation and respiratory depression at high doses, which can be dangerous in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(1,4-diazepan-1-yl)-N-phenylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for anxiety disorders and insomnia. There is also ongoing research on the development of new benzodiazepines with improved selectivity and reduced side effects. Finally, there is interest in understanding the long-term effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide on the central nervous system, including its potential for tolerance, dependence, and withdrawal.
Méthodes De Synthèse
The synthesis of 2-(1,4-diazepan-1-yl)-N-phenylacetamide involves the reaction of N-phenyl-1,4-diaminobutane with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of 2-(1,4-diazepan-1-yl)-N-phenylacetamide obtained from this method is typically high, and the purity is also satisfactory for most research applications.
Applications De Recherche Scientifique
2-(1,4-diazepan-1-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been investigated for its ability to enhance memory and cognitive function in patients with Alzheimer's disease and other forms of dementia. In psychiatry, it has been studied for its anxiolytic and sedative properties, which make it a potential treatment for anxiety disorders and insomnia. In anesthesia, it has been investigated for its ability to induce and maintain general anesthesia.
Propriétés
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h1-3,5-6,14H,4,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZZSIBRYRKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


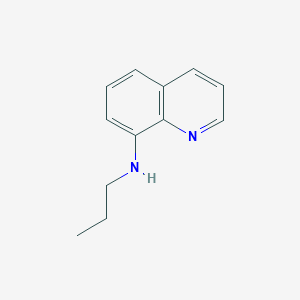
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

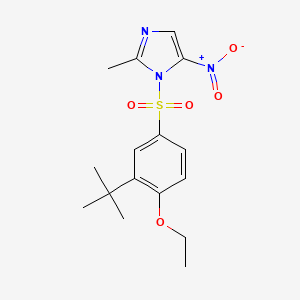
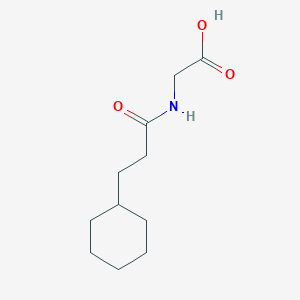
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
